molecular formula C9H10BrNO4S B1471698 3-Bromo-5-ethanesulfonylaminobenzoic acid CAS No. 1507279-90-4

3-Bromo-5-ethanesulfonylaminobenzoic acid

Cat. No.: B1471698
CAS No.: 1507279-90-4
M. Wt: 308.15 g/mol
InChI Key: PWUNSUQZUVCOJJ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethanesulfonylaminobenzoic acid is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Supramolecular Assemblies

Research has delved into the molecular recognition capabilities of derivatives similar to 3-Bromo-5-ethanesulfonylaminobenzoic acid, focusing on their interactions with N-donor compounds. The study by Varughese and Pedireddi (2006) illustrates the synthesis and analysis of supramolecular assemblies involving 3,5-dihydroxybenzoic acid and its bromo derivative. These assemblies, characterized by hydrogen bonds, showcase the potential for creating elegant supramolecular architectures with varied dimensions, highlighting the role of such compounds in the development of advanced materials and molecular sensors Varughese & Pedireddi, 2006.

High-Temperature Proton Exchange Membrane Fuel Cells

The application in high-temperature proton exchange membrane fuel cells (PEMFCs) is another exciting area. Yang et al. (2018) explored the use of trifunctional bromomethyls containing crosslinkers to covalently crosslink polybenzimidazole membranes. These membranes showed enhanced durability, conductivity, and mechanical strength, indicating the potential of brominated compounds in improving the performance of high-temperature PEMFCs Yang et al., 2018.

Photodynamic Therapy for Cancer Treatment

In the realm of photodynamic therapy (PDT) for cancer treatment, Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which displayed high singlet oxygen quantum yield. This study underscores the potential of brominated benzoic acid derivatives in developing effective photosensitizers for PDT, offering a promising approach to cancer therapy Pişkin, Canpolat, & Öztürk, 2020.

Organic Synthesis and Catalysis

The versatility of this compound and related compounds extends to organic synthesis and catalysis. Gohier and Mortier (2003) demonstrated the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides, highlighting a method for generating diverse 2-substituted-3-bromobenzoic acids. This research provides insights into novel synthetic routes that leverage the reactivity of bromo and chloro substituents for the development of functionalized benzoic acids Gohier & Mortier, 2003.

Environmental Applications

In environmental science, the study by Stapleton et al. (2008) on alternate brominated flame retardants in U.S. house dust sheds light on the prevalence and implications of using such chemicals. While not directly related to this compound, this research underscores the environmental presence and potential impact of brominated compounds, contributing to the understanding of their behavior and effects in indoor environments Stapleton et al., 2008.

Properties

IUPAC Name

3-bromo-5-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-2-16(14,15)11-8-4-6(9(12)13)3-7(10)5-8/h3-5,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUNSUQZUVCOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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